4-Methyl-1-phenyl-2(1H)-quinolinethione chemical structure and properties
4-Methyl-1-phenyl-2(1H)-quinolinethione chemical structure and properties
An In-depth Technical Guide to 4-Methyl-1-phenyl-2(1H)-quinolinethione
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its thio-analog, the quinolinethione, represents a class of compounds with distinct physicochemical properties and a wide spectrum of biological activities. This guide provides a comprehensive technical overview of a specific derivative, 4-Methyl-1-phenyl-2(1H)-quinolinethione. We will delve into its molecular structure, outline robust synthetic and characterization methodologies, and explore its pharmacological potential based on established bioisosteric principles and the known activities of related analogs. This document is intended to serve as a foundational resource for researchers investigating this compound for applications in drug discovery and materials science.
Molecular Structure and Physicochemical Profile
The identity of a compound dictates its function. Understanding the precise atomic arrangement, conformation, and electronic properties of 4-Methyl-1-phenyl-2(1H)-quinolinethione is the first step in harnessing its potential.
Chemical Identity
The molecule consists of a quinoline heterocyclic system, substituted with a methyl group at the C4 position and a phenyl group at the N1 position. The defining feature is the thione group (C=S) at the C2 position, which replaces the more common carbonyl oxygen of a quinolinone.
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Systematic Name: 4-methyl-1-phenylquinoline-2(1H)-thione
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Molecular Formula: C₁₆H₁₃NS[1]
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Molecular Weight: 251.35 g/mol
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Monoisotopic Mass: 251.07687 Da[1]
| Identifier | Value |
| Canonical SMILES | CC1=CC(=S)N(C2=CC=CC=C12)C3=CC=CC=C3[1] |
| InChI | InChI=1S/C16H13NS/c1-12-11-16(18)17(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-11H,1H3[1] |
| InChIKey | JEONDQRCXYJENE-UHFFFAOYSA-N[1] |
Predicted Physicochemical Properties
The following properties are computationally predicted and provide a baseline for experimental design, particularly in solubility and formulation studies.
| Property | Predicted Value | Source |
| XlogP | 3.6 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 1 | PubChem |
| Rotatable Bonds | 1 | PubChem |
Structural Insights from Analogs
While a crystal structure for the target thione is not publicly available, the structure of its oxygen analog, 4-methyl-1-phenylquinolin-2(1H)-one, has been resolved.[2] This data provides critical insights into the likely conformation of the thione derivative. The quinolinone and phenyl ring systems are nearly planar, with a significant dihedral angle of 87.15° between them.[2] This twisted conformation minimizes steric hindrance and is expected to be largely preserved in the thione analog, influencing how the molecule interacts with biological macromolecules.
Synthesis and Purification
A reliable and scalable synthetic route is paramount for further investigation. The most direct approach to 4-Methyl-1-phenyl-2(1H)-quinolinethione involves the thionation of its corresponding quinolinone precursor.
Retrosynthetic Pathway
The synthesis can be logically deconstructed into two primary bond formations: the creation of the C=S bond and the construction of the heterocyclic quinolinone core.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: Two-Step Synthesis
This protocol is based on well-established transformations for quinolinone synthesis and subsequent thionation.
Step 1: Synthesis of 4-Methyl-1-phenyl-2(1H)-quinolinone (Precursor)
This step utilizes an acid-catalyzed intramolecular cyclization, a variation of the Knorr quinoline synthesis.
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Reactant Preparation: Synthesize N-phenylacetoacetamide by reacting aniline with ethyl acetoacetate or diketene.
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Cyclization: Add the N-phenylacetoacetamide (1 equivalent) slowly to a stirred solution of concentrated sulfuric acid or polyphosphoric acid at 0°C.
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Reaction: After addition, allow the mixture to warm to room temperature and then heat to 80-100°C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate.
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Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is the crude quinolinone product.
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Purification: Filter the solid, wash thoroughly with water until neutral, and then with a cold, dilute sodium bicarbonate solution. Recrystallize the crude product from ethanol to yield pure 4-methyl-1-phenyl-2(1H)-quinolinone as a white solid.[2]
Step 2: Thionation to 4-Methyl-1-phenyl-2(1H)-quinolinethione
This step employs Lawesson's Reagent, a robust and widely used thionating agent for converting carbonyls to thiocarbonyls.[3][4]
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Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the 4-methyl-1-phenyl-2(1H)-quinolinone (1 equivalent) in anhydrous toluene.
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Reagent Addition: Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution. Causality Note: Using a slight excess ensures complete conversion, but a large excess can lead to side products. 0.5 equivalents is the stoichiometric requirement.
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Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-8 hours. Monitor the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot.
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Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: The crude residue can be purified directly by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure 4-Methyl-1-phenyl-2(1H)-quinolinethione.
Alternative Synthetic Routes
Modern organic synthesis offers alternative pathways. A noteworthy metal-free method involves the deoxygenative C-H/C-S functionalization of quinoline N-oxides with thiourea, which provides a streamlined approach to quinoline-2-thiones.[5] This method offers high regioselectivity and tolerates a wide variety of functional groups, making it a valuable strategy for library synthesis.[5]
Structural Elucidation and Analytical Workflow
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A standard analytical workflow combines chromatography and spectroscopy.
Caption: Standard workflow for compound purification and characterization.
Spectroscopic Profile (Predicted)
While experimental spectra for this specific compound are not widely published, a detailed profile can be accurately predicted based on established chemical shift principles and data from closely related quinoline structures.[6][7]
| Technique | Predicted Key Features & Rationale |
| ¹H NMR | ~2.8 ppm (s, 3H): Singlet for the C4-Methyl protons. ~7.2-8.2 ppm (m, 9H): Complex multiplet region for the 9 aromatic protons on the quinoline and phenyl rings. Protons on the quinoline core will likely be more downfield due to the heterocyclic nature. |
| ¹³C NMR | ~19-21 ppm: C4-Methyl carbon. ~115-150 ppm: Aromatic carbons of the quinoline and phenyl rings. ~195-205 ppm: Characteristic C=S (thione) carbon. This is the most diagnostic signal, shifted significantly downfield from a typical C=O carbon (~160-170 ppm). |
| IR Spectroscopy | 3050-3100 cm⁻¹: Aromatic C-H stretch. 2900-2980 cm⁻¹: Aliphatic C-H stretch (methyl). 1500-1600 cm⁻¹: C=C aromatic ring stretches. 1100-1250 cm⁻¹: Diagnostic C=S stretch. The absence of a strong band at ~1650 cm⁻¹ confirms the conversion of the C=O precursor. |
| Mass Spectrometry | [M+H]⁺: Expected at m/z 252.08415 (High-Resolution MS).[1] Fragmentation: Expect initial loss of the phenyl group or cleavage within the quinoline ring system, characteristic of N-heterocycles.[8] |
Potential Applications in Drug Development
The true value of a novel compound lies in its potential utility. The structural motifs within 4-Methyl-1-phenyl-2(1H)-quinolinethione suggest a strong pharmacological rationale for its investigation.
Bioisosterism and Pharmacological Rationale
The replacement of an oxygen atom with a sulfur atom (a ketone to a thione) is a classic bioisosteric modification. This change can have profound effects on a molecule's properties:
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Increased Lipophilicity: Generally, sulfur analogs are more lipophilic, which can enhance membrane permeability.
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Altered H-Bonding: A thione is a weaker hydrogen bond acceptor than a ketone, altering interactions with protein targets.
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Modified Metabolism: The C=S bond can have a different metabolic profile compared to C=O, potentially improving pharmacokinetic properties.
The quinoline core itself is a "privileged scaffold," known to be a key component in drugs with a vast range of activities, including antibacterial, antifungal, antimalarial, and anticancer effects.[7][9]
Postulated Mechanism of Action: Anticancer Activity
Many substituted quinolones and their analogs exhibit potent anticancer activity by targeting tubulin polymerization.[9] The oxygen analog of the title compound, 4-methyl-1-phenylquinolin-2(1H)-one, is associated with DNA intercalation, another established anticancer mechanism.[2] It is therefore highly probable that 4-Methyl-1-phenyl-2(1H)-quinolinethione will exhibit cytotoxic activity through one of these pathways.
Caption: Hypothesized anticancer mechanism via tubulin inhibition.
Conclusion and Future Work
4-Methyl-1-phenyl-2(1H)-quinolinethione is a synthetically accessible compound with a strong potential for biological activity, particularly in the realm of oncology. This guide has outlined its fundamental chemical properties, provided a robust two-step synthetic protocol, and detailed the expected analytical characterization.
Future research should focus on:
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Biological Screening: Evaluating the compound's cytotoxicity against a panel of cancer cell lines to confirm its anticancer potential.
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Mechanism of Action Studies: Performing assays (e.g., tubulin polymerization assays, cell cycle analysis) to elucidate its precise biological target.
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Structural Biology: Obtaining an experimental crystal structure to confirm its 3D conformation and guide structure-based drug design.
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Analog Synthesis: Creating a small library of derivatives by modifying the substitutions on the phenyl and quinoline rings to establish a Structure-Activity Relationship (SAR).
This foundational work provides a clear roadmap for advancing 4-Methyl-1-phenyl-2(1H)-quinolinethione from a chemical entity to a potential lead compound in drug discovery programs.
References
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Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(2), 1018-1023. Available from: [Link]
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Papakyriakou, A., et al. (2022). Thionation of the 2‐λ 5 ‐Phosphaquinolin‐2‐one Scaffold with Lawesson's Reagent. ChemistrySelect, 7(1). Available from: [Link]
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Nayak, S., et al. (2008). 4-Methyl-1-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1272. Available from: [Link]
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Khan, M., et al. (2013). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Asian Journal of Chemistry, 25(9), 5121-5124. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]
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Kumar, R., et al. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 8(1), 460-466. Available from: [Link]
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ChemSynthesis. (n.d.). 1-(4-methylphenyl)-2(1H)-quinolinone. Available from: [Link]
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Lee, S., & Park, S. B. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5468. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Available from: [Link]
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Zheldakova, R. A., et al. (2021). Thionation of quinolizidine alkaloids and their derivatives via Lawesson's reagent. Bioorganicheskaia khimiia, 47(1), 105-115. Available from: [Link]
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Ahmad, M. R., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 8(2), 31-39. Available from: [Link]
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Chen, Y-F., et al. (2019). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 24(17), 3158. Available from: [Link]
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Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Ames Research Center. Available from: [Link]
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Mondal, S., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 188, 481-488. Available from: [Link]
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